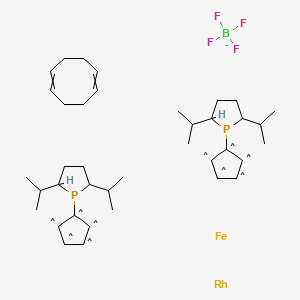
1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate: is a chiral catalyst widely used in asymmetric synthesis. This compound is known for its high efficiency and selectivity in various catalytic reactions, making it a valuable tool in both academic research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral ligand 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene and cyclooctadiene. The reaction is carried out under inert conditions, often using solvents like methylene chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The compound is involved in substitution reactions, where ligands can be replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methylene chloride, toluene, ethanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions can produce reduced rhodium species .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in hydrogenation reactions, where it helps produce enantiomerically pure compounds .
Biology: The compound’s applications in biology include its use in the synthesis of biologically active molecules. Its ability to catalyze enantioselective reactions makes it valuable in the production of pharmaceuticals and other bioactive compounds .
Medicine: In medicine, this compound is used in the synthesis of chiral drugs. Its high selectivity and efficiency in catalytic reactions make it an essential tool in the pharmaceutical industry .
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role as a chiral catalyst helps in the manufacture of high-value products with specific stereochemistry .
Wirkmechanismus
The mechanism of action of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the chiral ligand and cyclooctadiene. This coordination creates a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by stabilizing transition states and intermediates, leading to high selectivity and efficiency .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Bis(diisopropylphosphino)ferrocene
- 1,1-Bis(dicyclohexylphosphino)ferrocene
- 1,1-Bis(phenylphosphino)ferrocene
- 1,1-Bis(phenylphosphinidene)ferrocene
- 1,1-Bis(diphenylphosphino)ferrocene
Comparison: Compared to these similar compounds, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalytic reactions. The specific chiral environment created by the (2S,5S)-2,5-di-i-propylphospholano ligand enhances its performance in asymmetric synthesis, making it a preferred choice for many applications .
Eigenschaften
Molekularformel |
C38H60BF4FeP2Rh- |
|---|---|
Molekulargewicht |
824.4 g/mol |
InChI |
InChI=1S/2C15H24P.C8H12.BF4.Fe.Rh/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;; |
InChI-Schlüssel |
UKUJMTBLXJURSB-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















